molecular formula C8H19N3O B143716 N-(3,4-diaminobutyl)-2-methylpropanamide CAS No. 126441-13-2

N-(3,4-diaminobutyl)-2-methylpropanamide

Cat. No. B143716
CAS RN: 126441-13-2
M. Wt: 173.26 g/mol
InChI Key: VUGOKBLBWWXFOY-UHFFFAOYSA-N
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Description

N-(3,4-diaminobutyl)-2-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. The compound is commonly referred to as DBMPA and has a molecular formula of C8H19N3O.

Mechanism of Action

DBMPA acts as a bidentate ligand, forming stable complexes with metal ions through the coordination of its nitrogen and oxygen atoms. The resulting complex exhibits unique properties that can be exploited for various applications.
Biochemical and Physiological Effects:
DBMPA has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and its potential use as a therapeutic agent for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DBMPA offers several advantages for use in lab experiments, including its stability and ease of synthesis. However, its limitations include its potential toxicity and the need for careful handling.

Future Directions

There are several potential future directions for research involving DBMPA, including its use in the synthesis of new metal complexes with unique properties, its application as a therapeutic agent for the treatment of various diseases, and its potential use in the development of new materials with unique properties. Further research is needed to fully explore the potential applications of this promising compound.

Synthesis Methods

DBMPA can be synthesized through a multi-step process involving the reaction of 2-methylpropanoic acid with thionyl chloride, followed by the addition of 3,4-diaminobutane. The resulting intermediate is then treated with acetic anhydride and hydrochloric acid to yield DBMPA.

Scientific Research Applications

DBMPA has shown promise in various scientific research applications, including its use as a chelating agent, a ligand in metal-mediated catalysis, and as a building block in the synthesis of biologically active compounds.

properties

CAS RN

126441-13-2

Product Name

N-(3,4-diaminobutyl)-2-methylpropanamide

Molecular Formula

C8H19N3O

Molecular Weight

173.26 g/mol

IUPAC Name

N-(3,4-diaminobutyl)-2-methylpropanamide

InChI

InChI=1S/C8H19N3O/c1-6(2)8(12)11-4-3-7(10)5-9/h6-7H,3-5,9-10H2,1-2H3,(H,11,12)

InChI Key

VUGOKBLBWWXFOY-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NCCC(CN)N

Canonical SMILES

CC(C)C(=O)NCCC(CN)N

synonyms

Propanamide, N-(3,4-diaminobutyl)-2-methyl-

Origin of Product

United States

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